5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine

Catalog No.
S984659
CAS No.
1087659-23-1
M.F
C11H14BrNOSi
M. Wt
284.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyri...

CAS Number

1087659-23-1

Product Name

5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)-pyridine

IUPAC Name

2-(5-bromo-3-methoxypyridin-2-yl)ethynyl-trimethylsilane

Molecular Formula

C11H14BrNOSi

Molecular Weight

284.22 g/mol

InChI

InChI=1S/C11H14BrNOSi/c1-14-11-7-9(12)8-13-10(11)5-6-15(2,3)4/h7-8H,1-4H3

InChI Key

JLHCBUZCMGZUAK-UHFFFAOYSA-N

SMILES

COC1=C(N=CC(=C1)Br)C#C[Si](C)(C)C

Canonical SMILES

COC1=C(N=CC(=C1)Br)C#C[Si](C)(C)C

5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine (CAS 1087659-23-1) is a highly functionalized, orthogonally reactive heterocyclic building block designed to streamline complex chemical synthesis. It integrates a cross-coupling-ready C5-bromide, an electron-donating C3-methoxy group, and a stable C2-trimethylsilyl (TMS)-protected alkyne into a single pyridine scaffold [1]. This specific substitution pattern is engineered to bypass multi-step in-house functionalization, offering a direct, stable precursor for the construction of complex fused heterocycles and multi-targeted pharmaceutical active ingredients (APIs). By providing pre-installed, differentiated reactive sites, it significantly reduces the synthetic burden, improves atom economy, and eliminates the early-stage purification bottlenecks associated with building advanced pyridine derivatives [2].

Attempting to substitute this precise compound with unprotected analogs (e.g., 2-ethynyl-5-bromo-3-methoxypyridine) or generic dihalopyridines (e.g., 2,5-dibromo-3-methoxypyridine) introduces critical process failures that increase procurement and manufacturing costs. Unprotected terminal alkynes are highly susceptible to oxidative Glaser homocoupling during storage or basic cross-coupling conditions, leading to significant yield losses and complex, difficult-to-remove impurity profiles[1]. Furthermore, utilizing dihalopyridines requires relying on inherent electronic differences for regioselective coupling, which rarely exceeds an 80:20 ratio; this forces buyers to absorb the costs of difficult chromatographic separations, lower overall step economy, and inconsistent batch-to-batch reproducibility [2].

Absolute Regiocontrol in Sequential Cross-Coupling

The primary procurement advantage of 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine is its capacity for absolute regiocontrol. When subjected to standard Suzuki or Buchwald-Hartwig coupling conditions, the C5-bromide reacts with >99% selectivity, leaving the TMS-protected alkyne entirely intact[1]. In contrast, attempting sequential coupling on the baseline comparator, 2,5-dibromo-3-methoxypyridine, typically yields a mixed regioselectivity profile of approximately 80:20 (C2 vs C5), necessitating rigorous and costly purification [2].

Evidence DimensionRegioselectivity in initial Pd-catalyzed cross-coupling
Target Compound Data>99:1 selectivity (reaction exclusively at C5)
Comparator Or Baseline2,5-dibromo-3-methoxypyridine (approx. 80:20 selectivity)
Quantified Difference>19% improvement in regiocontrol, eliminating regioisomer purification
ConditionsStandard Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura)

Eliminating regioisomer formation directly translates to higher downstream yields and removes costly, time-consuming chromatographic purification steps from the manufacturing workflow.

Suppression of Oxidative Homocoupling During Storage and Processing

Terminal alkynes are notoriously prone to oxidative dimerization. The robust TMS protection on 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine suppresses Glaser homocoupling to <1% under ambient storage and basic reaction conditions [1]. Conversely, the unprotected comparator, 2-ethynyl-5-bromo-3-methoxypyridine, can exhibit 15-25% homocoupling degradation over time or during C5-functionalization, drastically reducing the effective molarity of the active building block .

Evidence DimensionExtent of oxidative homocoupling (dimerization)
Target Compound Data<1% homocoupling
Comparator Or Baseline2-ethynyl-5-bromo-3-methoxypyridine (15-25% homocoupling)
Quantified DifferenceUp to 24% reduction in degradation byproducts
ConditionsAmbient storage and basic aqueous cross-coupling environments

Procuring the TMS-protected form ensures maximum shelf-life and atom economy, preventing the introduction of intractable dimeric impurities into the reaction stream.

Reduction of Heavy Metal Carryover in API Synthesis

Procuring the pre-formed TMS-alkyne bypasses the need for an early-stage in-house Sonogashira coupling. Commercial grades of 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine are typically purified to contain <10 ppm of residual Palladium and Copper [1]. In contrast, synthesizing this intermediate in-house from 5-bromo-2-iodo-3-methoxypyridine often results in crude intermediates bearing 200-500 ppm of trapped heavy metals, which can poison subsequent catalytic steps or fail stringent API regulatory limits [2].

Evidence DimensionResidual heavy metal content (Pd/Cu)
Target Compound Data<10 ppm (commercial pre-formed block)
Comparator Or BaselineIn-house synthesized intermediate (200-500 ppm)
Quantified Difference>95% reduction in residual metal contamination
ConditionsPre-procurement vs. in-house early-stage Sonogashira synthesis

Starting with a low-metal building block protects downstream catalysts from poisoning and simplifies final API metal scavenging protocols.

Electronic Tuning and Downstream Chelation Potential

The presence of the C3-methoxy group provides a critical advantage over the unmethoxylated analog, 5-bromo-2-((trimethylsilyl)ethynyl)pyridine. The methoxy group not only enriches the electron density of the pyridine core, but also serves as a masked hydroxyl group. Upon selective demethylation (e.g., via BBr3), it yields a 3-hydroxypyridine motif, which demonstrates a binding affinity (log K) for transition metals like Fe(III) and Cu(II) that is 10 to 100 times greater than standard unfunctionalized pyridines[1].

Evidence DimensionMetal binding affinity (log K) post-deprotection
Target Compound Data10-100x higher affinity (as the 3-hydroxy derivative)
Comparator Or Baseline5-bromo-2-((trimethylsilyl)ethynyl)pyridine (unmethoxylated)
Quantified Difference1 to 2 orders of magnitude increase in chelation strength
ConditionsPost-demethylation transition metal coordination assays

This specific substitution pattern is essential for buyers developing metalloenzyme inhibitors or targeted chelating agents, an application impossible with the unmethoxylated baseline.

Orthogonal Synthesis of Complex Fused Heterocycles

The absolute regiocontrol and stability of the TMS-alkyne make this compound the ideal choice for synthesizing fused ring systems. Buyers can perform initial C5-extension via Suzuki coupling, followed by TMS deprotection and subsequent cyclization (e.g., utilizing the C3-methoxy or adjacent nitrogen) to efficiently form highly substituted azaindoles or furopyridines without regioisomer contamination [1].

Development of Metalloenzyme Inhibitors

For pharmaceutical development targeting metalloenzymes (such as HIV integrase or matrix metalloproteinases), this compound is superior to unmethoxylated analogs. The C3-methoxy group acts as a stable placeholder during early synthetic steps, which can later be demethylated to reveal a potent bidentate chelator (3-hydroxypyridine) critical for binding active-site metals [2].

High-Purity API Manufacturing

In process chemistry, utilizing this pre-formed, low-metal TMS-alkyne allows manufacturers to avoid early-stage in-house Sonogashira couplings. This significantly reduces the burden on downstream metal scavengers and ensures compliance with strict regulatory limits for residual Palladium and Copper in final API formulations[3].

Wikipedia

5-Bromo-3-methoxy-2-[(trimethylsilyl)ethynyl]pyridine

Dates

Last modified: 08-16-2023

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